
1-Amino-6-(benzyloxy)-2-methylhexan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-6-(benzyloxy)-2-methylhexan-3-one is an organic compound with a complex structure that includes an amino group, a benzyloxy group, and a ketone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-6-(benzyloxy)-2-methylhexan-3-one typically involves multi-step organic reactions. One common method involves the reaction of a suitable precursor with benzyl alcohol under specific conditions to introduce the benzyloxy group. The amino group can be introduced through amination reactions, while the ketone functionality is often introduced via oxidation reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Amino-6-(benzyloxy)-2-methylhexan-3-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone can be reduced to form secondary alcohols.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the benzyloxy group.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield secondary alcohols.
Applications De Recherche Scientifique
1-Amino-6-(benzyloxy)-2-methylhexan-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Amino-6-(benzyloxy)-2-methylhexan-3-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzyloxy group can participate in hydrophobic interactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
6-Aminohexanoic acid: Known for its role as an antifibrinolytic agent.
1-Amino-6-halo-β-carbolines: Studied for their anti-malarial properties.
Propriétés
Formule moléculaire |
C14H21NO2 |
|---|---|
Poids moléculaire |
235.32 g/mol |
Nom IUPAC |
1-amino-2-methyl-6-phenylmethoxyhexan-3-one |
InChI |
InChI=1S/C14H21NO2/c1-12(10-15)14(16)8-5-9-17-11-13-6-3-2-4-7-13/h2-4,6-7,12H,5,8-11,15H2,1H3 |
Clé InChI |
NONCJGBFPUYRMJ-UHFFFAOYSA-N |
SMILES canonique |
CC(CN)C(=O)CCCOCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



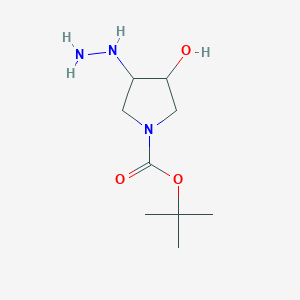
![1-[2-(1-Aminoethyl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B13168539.png)
![1-[2-(Pyridin-3-yl)ethyl]guanidine](/img/structure/B13168540.png)

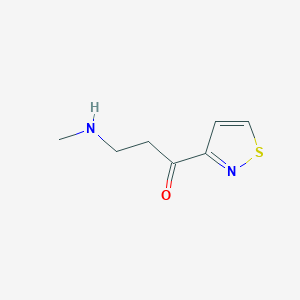
![9-(Cyclopropylmethyl)-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B13168552.png)
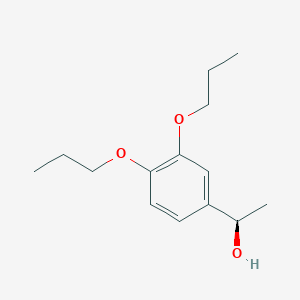
![N-[4-(Aminomethyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B13168566.png)

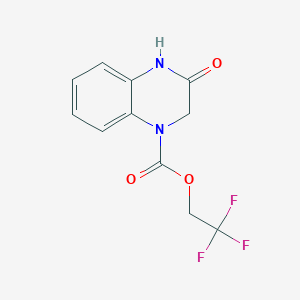
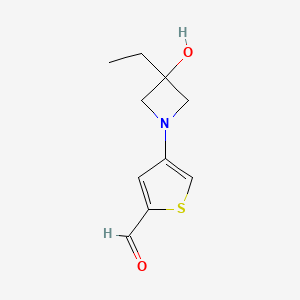
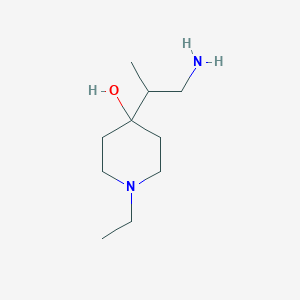
![6-(Cyclopentanesulfonyl)-6-azabicyclo[3.1.0]hexane](/img/structure/B13168592.png)
